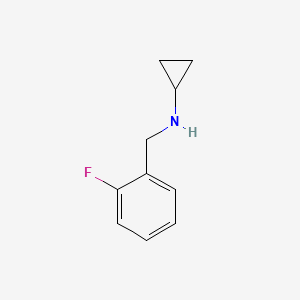

シクロプロピル-(2-フルオロ-ベンジル)-アミン

説明

Cyclopropyl-(2-fluoro-benzyl)-amine is a compound that belongs to the class of cyclopropylamines, which are characterized by the presence of a cyclopropane ring attached to an amine group. The addition of a 2-fluoro-benzyl moiety introduces a fluorine atom into the structure, which can significantly affect the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of cyclopropylamines can be achieved through various methods. One approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, using DBU as the base in dichloromethane, which has been shown to efficiently produce 1,1-cyclopropane aminoketones in high yields . Another method reported is the copper-catalyzed electrophilic amination of cyclopropanols with O-benzoyl-N,N-dialkylhydroxylamines, leading to the formation of β-aminoketones. This process includes C-C bond cleavage and Csp(3)-N bond formation and tolerates a wide range of functional groups . Additionally, multicomponent cyclopropane synthesis has been enabled by Cu-catalyzed cyclopropene carbometalation with organoboron reagents, providing access to polysubstituted 2-arylcyclopropylamines .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds can be quite complex due to the presence of the strained cyclopropane ring. For instance, in a related compound, the cyclopropane ring was found to make dihedral angles with adjacent phenyl rings, indicating the influence of the cyclopropane geometry on the overall molecular conformation . Such structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Cyclopropylamines can participate in various chemical reactions due to the reactivity of the cyclopropane ring and the amine functionality. The presence of a fluorine atom can further influence these reactions by affecting the electron distribution within the molecule. For example, the synthesis of fluorinated analogs of aminocyclopropane carboxylic acid involves cyclopropanation followed by Curtius rearrangement and oxidative cleavage . The fluorinated 2-arylcyclopropan-1-amines have been identified as sigma receptor ligands, indicating the potential for cyclopropyl-(2-fluoro-benzyl)-amine to act in a similar biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-(2-fluoro-benzyl)-amine would be influenced by the presence of the cyclopropane ring and the fluorine atom. The cyclopropane ring is known for its angle strain, which can impact the compound's stability and reactivity. The fluorine atom is highly electronegative, which can affect the acidity of adjacent protons and the lipophilicity of the molecule. These properties are important when considering the compound's potential applications in medicinal chemistry and its behavior in different environments.

科学的研究の応用

平滑筋弛緩

シクロプロピル-(2-フルオロ-ベンジル)-アミンは、平滑筋組織の弛緩を誘発することが示されています . この効果は、陰茎勃起時に陰茎の血液の大部分を占める海綿体組織に見られました . この化合物は、サイクリックグアノシン一リン酸 (cGMP) のレベルを上昇させることがわかりました。cGMP は、平滑筋組織の弛緩に重要な役割を果たす分子です .

可溶性グアニリルシクラーゼ (sGC) 活性

この化合物は、グアノシン三リン酸 (GTP) を cGMP に変換する酵素である可溶性グアニリルシクラーゼ (sGC) の活性を刺激することがわかりました . sGC 活性の増加により cGMP レベルが上昇し、これが平滑筋の弛緩につながる可能性があります .

NADPH オキシダーゼ活性/発現

シクロプロピル-(2-フルオロ-ベンジル)-アミンは、活性酸素種の生成に重要な役割を果たす酵素である NADPH オキシダーゼの活性と発現に影響を与えることが示されています . この化合物は、スーパーオキシド生成を減らし、特定の化合物によって誘導される NADPH オキシダーゼサブユニットの発現を阻害することがわかりました .

勃起不全の治療

シクロプロピル-(2-フルオロ-ベンジル)-アミンは、平滑筋弛緩と sGC 活性に対する効果から、勃起不全の治療に潜在的な用途があります . この化合物は、陰茎における一酸化窒素の効果を高め、酸化ストレスを軽減することにより、勃起機能を改善する可能性があります .

肺動脈拡張

シクロプロピル-(2-フルオロ-ベンジル)-アミンは、海綿体に対する効果に加えて、ヒツジ肺動脈の拡張を誘発することもわかりました . この効果は、一酸化窒素とは無関係であり、ナトリウムポンプの活性の増加に関連していました .

ナトリウムポンプの刺激

シクロプロピル-(2-フルオロ-ベンジル)-アミンは、細胞におけるナトリウムとカリウムイオンのバランスを維持する重要なメカニズムであるナトリウムポンプを刺激することが示されています . この効果は、ヒツジ肺動脈で観察され、cGMP とは独立していることがわかりました .

作用機序

Target of Action

The primary target of Cyclopropyl-(2-fluoro-benzyl)-amine is the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular growth .

Mode of Action

Cyclopropyl-(2-fluoro-benzyl)-amine interacts with its target, sGC, in a nitric oxide (NO)-independent manner . This compound acts as an sGC activator, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a critical secondary messenger in cells .

Biochemical Pathways

The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine affects the NO-cGMP signaling pathway . The increased production of cGMP leads to the activation of protein kinase G (PKG), which then phosphorylates various target proteins, leading to physiological effects such as smooth muscle relaxation .

Result of Action

The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine leads to vasodilation, or the relaxation of smooth muscle cells within the blood vessels . This results in an increase in blood flow and a decrease in blood pressure . Additionally, this compound has been shown to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, potentially providing a protective effect against oxidative stress .

Safety and Hazards

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYPFBRRGVZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360122 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625435-02-1 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)